5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

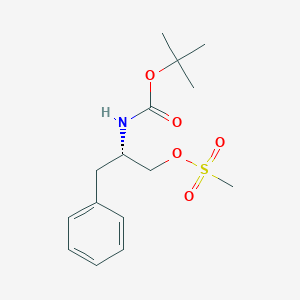

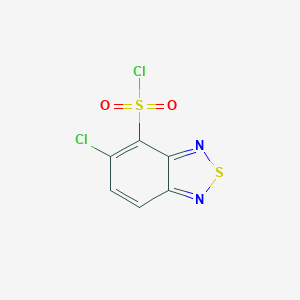

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound that is related to various sulfonamide derivatives. It is characterized by the presence of a benzothiadiazole core, which is a heterocyclic compound containing both sulfur and nitrogen atoms within a fused benzene ring structure. The molecule is further modified by the presence of a sulfonyl chloride group, which is a common functional group in organic chemistry known for its reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often begins with simpler aromatic acids or their functionalized derivatives. For instance, starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization can lead to thiadiazole derivatives . In the case of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride, a similar approach could be employed, with the necessary adjustments to introduce the sulfonyl chloride group at the appropriate position on the benzothiadiazole ring.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,3,4-thiadiazole derivatives, shows strong interactions between the sulfonyl group and the thiadiazole ring . These interactions can influence the bond lengths and angles within the molecule, leading to a distorted arrangement around the sulfur atom of the sulfonyl group. X-ray crystallography of similar compounds has revealed details such as close contacts between sulfur and oxygen atoms and the presence of through-conjugation involving the sulfonyl group and other functional groups on the aromatic ring .

Chemical Reactions Analysis

Sulfonyl chlorides are known for their reactivity, particularly in nucleophilic substitution reactions. They can react with water, alcohols, and amines to form sulfonic acids, esters, and amides, respectively . The presence of the sulfonyl chloride group in 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride would likely exhibit similar reactivity, allowing for the synthesis of a variety of derivatives through these types of chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride are not detailed in the provided papers, we can infer from related compounds that it would likely be a solid at room temperature. The presence of the sulfonyl chloride group would make it a potentially reactive compound, sensitive to the presence of nucleophiles. The compound's solubility would depend on the nature of the solvent, with polar aprotic solvents likely being the most suitable for dissolving it due to the polar sulfonyl chloride group.

Applications De Recherche Scientifique

Organic Optoelectronics

- Field : Organic Optoelectronics

- Application : 2,1,3-benzothiadiazole derivatives are used in the design and synthesis of small-donor molecules . These molecules are characterized by their ability to absorb light in a wide range (UV-green/yellow light) and emit from green to red/near IR light .

- Method : The molecules are synthesized by Stille or Suzuki reaction . They are then characterized by spectroscopic and electrochemical methods .

- Results : The compounds show a narrow energy gap (1.75–2.38 eV), and high Ea values increasing for polymers, which prove their electron-donating nature and semiconductor properties .

Organic Electronics

- Field : Organic Electronics

- Application : Benzothiadiazole and its π-extended, heteroannulated derivatives are used as electron-deficient building blocks for constructing π-conjugated polymers, particularly donor–acceptor (D–A) polymers .

- Method : The design and synthesis of new building blocks for efficient polymer semiconductors have attracted increasing attention .

- Results : Semiconducting polymers containing these building blocks have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S2/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRRVYGVTOFMCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587961 |

Source

|

| Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

CAS RN |

100130-48-1 |

Source

|

| Record name | 5-Chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)